DSM-421

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

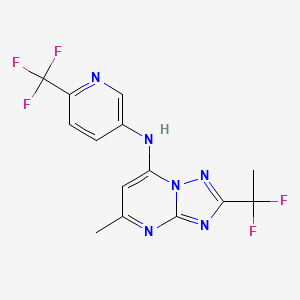

C14H11F5N6 |

|---|---|

Molecular Weight |

358.27 g/mol |

IUPAC Name |

2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)-3-pyridinyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C14H11F5N6/c1-7-5-10(22-8-3-4-9(20-6-8)14(17,18)19)25-12(21-7)23-11(24-25)13(2,15)16/h3-6,22H,1-2H3 |

InChI Key |

HDLFZCDEGAWEFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=NC(=NN2C(=C1)NC3=CN=C(C=C3)C(F)(F)F)C(C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DSM-421: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DSM-421 is a next-generation antimalarial candidate that selectively targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. As a derivative of the earlier clinical candidate DSM265, this compound exhibits an improved pharmacological profile, including enhanced solubility and lower intrinsic clearance, leading to greater plasma exposure upon oral administration.[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

The primary mechanism of action of this compound is the potent and selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Unlike their human hosts, malaria parasites are solely dependent on the de novo pyrimidine biosynthesis pathway for the synthesis of essential nucleic acid precursors. PfDHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. By inhibiting this enzyme, this compound effectively halts pyrimidine production, thereby preventing parasite replication and proliferation.[1]

The high selectivity of this compound for the parasite enzyme over the human ortholog is a key feature of its therapeutic potential, minimizing the likelihood of host toxicity.[1]

Quantitative Data: In Vitro Potency and Selectivity

The following tables summarize the key quantitative data for this compound, including a comparison with its parent compound, DSM265.

Table 1: In Vitro Enzyme Inhibition and Parasite Growth Inhibition

| Compound | PfDHODH IC₅₀ (nM) | P. vivax DHODH IC₅₀ (nM) | Human DHODH IC₅₀ (µM) | P. falciparum (3D7) EC₅₀ (nM) |

| This compound | 16 | 32 | >100 | 50 |

| DSM265 | 5.3 | 10.6 | >100 | 16 |

Data sourced from Phillips et al., 2016.[1]

Table 2: Comparative Physicochemical and Pharmacokinetic Properties

| Parameter | This compound | DSM265 |

| Aqueous Solubility (pH 7.4, µg/mL) | 20 | 1 |

| LogD (pH 7.4) | 2.4 | 4.0 |

| Mouse Liver Microsomal Intrinsic Clearance (µL/min/mg protein) | < 7 | 183 |

| Human Liver Microsomal Intrinsic Clearance (µL/min/mg protein) | < 7 | < 7 |

| Mouse Oral Bioavailability (%) | > 80 | Variable |

| Mouse Plasma Clearance (mL/min/kg) | 5.1 | 18 |

| Rat Plasma Clearance (mL/min/kg) | 2.0 | 4.5 |

| Dog Plasma Clearance (mL/min/kg) | 0.5 | 1.2 |

Data sourced from Phillips et al., 2016.[1]

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay is used to determine the 50% effective concentration (EC₅₀) of a compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain) synchronized to the ring stage.

-

Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, gentamicin, and human erythrocytes).

-

96-well black, clear-bottom microplates.

-

Test compound (this compound) serially diluted in DMSO and then in culture medium.

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5).

-

SYBR Green I nucleic acid stain (10,000x concentrate in DMSO).

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of the 96-well plate.

-

Add 100 µL of the diluted this compound to the respective wells. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.

-

Incubate the plates for 72 hours at 37°C in a gassed chamber (5% O₂, 5% CO₂, 90% N₂).

-

After incubation, add 100 µL of lysis buffer containing 2x SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Calculate the EC₅₀ values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy in a P. falciparum SCID Mouse Model

This model assesses the in vivo antimalarial activity of a compound in an immunodeficient mouse model engrafted with human erythrocytes.

Materials:

-

NOD-scid IL2Rγnull (NSG) mice.

-

Human erythrocytes.

-

P. falciparum (e.g., 3D7 strain) infected human erythrocytes.

-

Dosing vehicle for this compound.

-

Giemsa stain.

-

Microscope.

Procedure:

-

Engraft NSG mice with human erythrocytes by daily intraperitoneal or intravenous injection for approximately 5-7 days to achieve a stable human red blood cell population.

-

Infect the engrafted mice intravenously with P. falciparum-infected human erythrocytes.

-

Monitor the establishment of infection by daily Giemsa-stained thin blood smears until a consistent parasitemia (e.g., 0.5-1%) is achieved.

-

Randomize the infected mice into treatment and vehicle control groups.

-

Administer this compound orally at the desired dose(s) and schedule (e.g., once daily for 4 days). The vehicle control group receives the vehicle alone.

-

Monitor parasitemia daily by microscopy of Giemsa-stained blood smears for the duration of the treatment and for a follow-up period to assess for recrudescence.

-

The primary endpoint is the reduction in parasitemia compared to the vehicle control group. The 90% effective dose (ED₉₀) can be calculated from dose-response studies.

References

- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on DSM-421: A Novel Dihydroorotate Dehydrogenase Inhibitor for Malaria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. DSM-421, a triazolopyrimidine-based compound, has emerged as a promising preclinical candidate that targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated enzyme essential for parasite survival. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Dihydroorotate Dehydrogenase (DHODH) as a Drug Target

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] Pyrimidines are essential precursors for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[2] While mammalian cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, Plasmodium parasites are solely dependent on the de novo pathway, making PfDHODH an attractive and selective target for antimalarial drug development.[3] Inhibition of PfDHODH leads to pyrimidine starvation, arresting parasite proliferation.[2]

This compound: A Potent and Selective PfDHODH Inhibitor

This compound was identified through a medicinal chemistry optimization program aimed at improving the drug-like properties of an earlier lead compound, DSM265.[4] The core triazolopyrimidine scaffold was maintained, while modifications to the aniline moiety led to the identification of this compound, which demonstrated an improved profile in terms of solubility, metabolic stability, and plasma exposure.[4][5]

In Vitro Potency and Selectivity

This compound is a potent inhibitor of P. falciparum DHODH (PfDHODH) and exhibits excellent selectivity over the human ortholog (hDHODH).[3] Its inhibitory activity extends to P. vivax DHODH (PvDHODH), though with slightly reduced potency.[3] The compound has been tested against a panel of DHODH enzymes from different species to assess its selectivity.[3]

| Enzyme Source | IC50 (nM) | Selectivity vs. hDHODH |

| Plasmodium falciparum (PfDHODH) | 82 (69 – 96) | >1200x |

| Plasmodium vivax (PvDHODH) | 230 (210 – 250) | >430x |

| Human (hDHODH) | >100,000 | 1x |

| Mouse (mDHODH) | 1,900 | >50x |

| Rat (rDHODH) | 3,600 | >27x |

| Dog (dDHODH) | 7,800 | >12x |

| Data presented as IC50 with 95% confidence intervals in parentheses. Data extracted from Phillips MA, et al. (2016).[3] |

Antiplasmodial Activity

The potent enzymatic inhibition translates to effective killing of the parasite in whole-cell assays. This compound demonstrates activity against both drug-sensitive and drug-resistant strains of P. falciparum.[3]

| Parameter | Value |

| P. falciparum 3D7 (drug-sensitive) IC50 | 40 nM (30 - 40) |

| P. vivax (field isolates) IC50 | Equal activity to P. falciparum |

| *IC50 values are from whole-cell parasite growth assays. Data extracted from Phillips MA, et al. (2016).[3] |

Pharmacokinetics and Metabolism

This compound was designed to have improved pharmacokinetic properties over its predecessor, DSM265.[4] Key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters have been evaluated in preclinical species.

| Parameter | Mouse | Rat | Dog | Human (predicted) |

| Oral Bioavailability (%) | 47 | 80 | 100 | - |

| Clearance (mL/min/kg) | 23 | 6.4 | 1.1 | Low |

| Volume of Distribution (L/kg) | 2.5 | 1.7 | 1.4 | - |

| Half-life (h) | 1.2 | 3.1 | 15 | Long |

| Plasma Protein Binding (%) | 98.8 | 98.6 | 99.4 | - |

| Caco-2 Permeability (10-6 cm/s) | - | - | - | 12.3 (High) |

| Kinetic Solubility (µg/mL at pH 7.4) | - | - | - | 150 |

| *Data extracted from Phillips MA, et al. (2016).[3] |

This compound exhibits high permeability and improved solubility.[4] It has lower intrinsic clearance compared to DSM265, leading to increased plasma exposure after oral dosing.[5] The predicted long half-life in humans suggests its potential for single-dose treatment or weekly prophylactic use.[4]

In Vivo Efficacy

The in vivo antimalarial activity of this compound was evaluated in a humanized severe combined immunodeficient (SCID) mouse model of P. falciparum infection.[3] This model allows for the growth of human red blood cells and subsequent infection with P. falciparum.

| Dosing Regimen | Parasite Reduction (%) | Outcome |

| 30 mg/kg single oral dose | >99% at 48h | Effective parasite clearance |

| 100 mg/kg single oral dose | >99.9% at 48h | Rapid parasite clearance |

| *Data from a P. falciparum SCID mouse model. Data extracted from Phillips MA, et al. (2016).[3] |

This compound demonstrated excellent efficacy, supporting the prediction of a low human dose of less than 200 mg.[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of DHODH, which disrupts the de novo pyrimidine biosynthesis pathway in Plasmodium. This leads to a depletion of pyrimidine pools, which are essential for DNA and RNA synthesis, ultimately causing parasite death.[3]

Inhibition of DHODH can have further downstream effects. Studies on DHODH inhibitors in other contexts have shown that pyrimidine depletion can impact the expression of key signaling proteins like c-Myc and p21.[6] Furthermore, DHODH inhibition has been linked to the activation of the STING (stimulator of interferon genes) pathway, suggesting a potential interplay with the host immune response.[7]

Experimental Protocols

DHODH Enzyme Inhibition Assay

A continuous spectrophotometric assay is used to determine the inhibitory activity of compounds on DHODH.[5] The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is monitored over time.

Materials:

-

Recombinant DHODH enzyme

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

This compound and control inhibitors

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 2 µL of the compound dilutions to the wells of a 96-well plate.

-

Add 178 µL of the DHODH enzyme solution (e.g., 20 nM) to each well.

-

Incubate at room temperature for 15 minutes.

-

Prepare a reaction mix containing DHO (final concentration 200 µM), DCIP (final concentration 120 µM), and CoQ10 (final concentration 50 µM) in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm over 10 minutes.

-

Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.

P. falciparum Whole-Cell Growth Inhibition Assay

The SYBR Green I-based fluorescence assay is a common method for determining the in vitro antiplasmodial activity of compounds. This assay measures the proliferation of parasites by quantifying the amount of parasitic DNA.

Materials:

-

Synchronized ring-stage P. falciparum culture

-

Complete parasite culture medium

-

SYBR Green I lysis buffer

-

This compound and control antimalarials

-

96-well black microplate

-

Fluorescence plate reader

Protocol:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the compound dilutions to the wells of a 96-well plate.

-

Add 100 µL of synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, freeze the plate at -80°C to lyse the red blood cells.

-

Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure fluorescence (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy in SCID Mouse Model

This protocol describes a general approach for evaluating the efficacy of antimalarial compounds in a humanized mouse model.

Model:

-

Severe Combined Immunodeficient (SCID) mice engrafted with human red blood cells.

Protocol:

-

Engraft SCID mice with human erythrocytes via daily intraperitoneal injections.

-

Infect the mice intravenously with P. falciparum-infected human red blood cells.

-

Monitor the establishment of parasitemia by daily Giemsa-stained blood smears.

-

Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at various doses (e.g., single dose or multiple doses over consecutive days).

-

Continue to monitor parasitemia daily for a specified period (e.g., up to 28 days).

-

The efficacy is determined by the reduction in parasitemia compared to the vehicle-treated group.

Conclusion

This compound is a potent and selective inhibitor of Plasmodium DHODH with a promising preclinical profile. Its excellent in vitro and in vivo activity against both P. falciparum and P. vivax, coupled with improved drug-like properties, positions it as a strong candidate for further development as a single-dose treatment or once-weekly prophylactic for malaria. The detailed data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antimalarial drug discovery and development. Further investigation into its clinical safety and efficacy is warranted to realize its full potential in the fight against malaria.

References

- 1. research.monash.edu [research.monash.edu]

- 2. An update on the importance of plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria (Journal Article) | OSTI.GOV [osti.gov]

- 4. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmacokinetic effects of altered plasma protein binding of drugs in renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Triazolopyrimidine DSM-421: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase with Prophylactic and Therapeutic Potential

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease caused by protozoans of the genus Plasmodium, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. DSM-421, a triazolopyrimidine-based compound, has emerged as a promising preclinical candidate for both the treatment and prevention of malaria. It selectively targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite survival. This technical guide provides an in-depth overview of the antiplasmodial activity of this compound, its mechanism of action, and the key experimental methodologies used in its evaluation.

Introduction

The relentless evolution of drug resistance in Plasmodium falciparum, the most virulent human malaria parasite, underscores the urgent need for new antimalarial drugs.[1] The parasite's pyrimidine biosynthesis pathway has been identified as a key therapeutic target, as P. falciparum lacks the ability to salvage pyrimidines from its host and is entirely dependent on the de novo synthesis of these essential building blocks for DNA and RNA.[2][3] Dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this pathway, represents a particularly attractive target for drug development.[4]

This compound is a potent and selective inhibitor of P. falciparum DHODH.[5] It belongs to the same triazolopyrimidine class as DSM265, another DHODH inhibitor that has advanced to clinical trials.[6] However, this compound exhibits improved drug-like properties, including enhanced solubility and lower intrinsic clearance, suggesting the potential for a more favorable pharmacokinetic profile.[5] This whitepaper consolidates the available technical data on this compound, focusing on its activity against P. falciparum, the experimental protocols for its evaluation, and its mechanism of action.

Mechanism of Action: Inhibition of PfDHODH

This compound exerts its antiplasmodial effect by specifically inhibiting the enzymatic activity of P. falciparum dihydroorotate dehydrogenase (PfDHODH).[7] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[4] By blocking this step, this compound deprives the parasite of the necessary precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and death.

A key advantage of targeting PfDHODH is the significant structural divergence between the parasite and human enzymes, allowing for the development of highly selective inhibitors.[5] this compound demonstrates excellent selectivity for PfDHODH over the human ortholog, minimizing the potential for off-target effects and associated toxicity.[5]

Signaling Pathway Diagram: De Novo Pyrimidine Biosynthesis in P. falciparum

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the point of inhibition by this compound.

Caption: De Novo Pyrimidine Biosynthesis Pathway in P. falciparum and Inhibition by this compound.

Quantitative Data on P. falciparum Activity

The efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key data available to date.

Table 1: In Vitro Activity of this compound against P. falciparum

| Parameter | Strain | Value | Reference |

| IC₅₀ (Enzyme Inhibition) | PfDHODH | 0.058 ± 0.003 µM | [5] |

| IC₅₀ (Parasite Growth) | 3D7 | 0.041 µM | [5] |

| IC₅₀ (Parasite Growth) | Dd2 | Not specified | |

| IC₅₀ (Parasite Growth) | W2 | Not specified | |

| Selectivity (Human DHODH IC₅₀ / PfDHODH IC₅₀) | - | >1700-fold | [5] |

Note: IC₅₀ values for Dd2 and W2 strains are mentioned in the literature but specific values for this compound were not found in the initial searches.

Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model

| Dosing Regimen | Parasite Reduction Ratio (PRR) | Outcome | Reference |

| 30 mg/kg (single dose) | Not specified | Cured all mice | [5] |

| 100 mg/kg (single dose) | >10⁴ at 48h | Cured all mice | [5] |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Cmax (µg/mL) | T½ (hours) | Bioavailability (%) | Reference |

| Mouse | Oral (30 mg/kg) | 2.8 | 35 | 78 | [5] |

| Rat | Oral (10 mg/kg) | 1.1 | 54 | 93 | [5] |

| Dog | Oral (10 mg/kg) | 1.4 | 124 | 100 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used to evaluate the activity of this compound.

In Vitro Susceptibility Testing of P. falciparum

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with human serum or Albumax II, hypoxanthine, and gentamicin)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Protocol:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[8]

-

Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Assay Plate Preparation: Add 100 µL of each drug dilution to the wells of a 96-well plate. Include drug-free control wells.

-

Parasite Addition: Synchronize the parasite culture to the ring stage and adjust the parasitemia to 0.5% and hematocrit to 2%. Add 100 µL of this parasite suspension to each well.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well. Incubate in the dark at room temperature for at least 1 hour.

-

Data Acquisition: Measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC₅₀ value by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Experimental Workflow: In Vitro Susceptibility Assay

Caption: Workflow for In Vitro P. falciparum Susceptibility Testing.

In Vivo Efficacy in a P. falciparum SCID Mouse Model

Objective: To evaluate the in vivo efficacy of this compound against an established P. falciparum blood-stage infection in an immunodeficient mouse model.

Materials:

-

Severe combined immunodeficient (SCID) mice

-

Human erythrocytes (O+)

-

P. falciparum infected human erythrocytes

-

This compound formulation for oral administration

-

Phosphate-buffered saline (PBS)

-

Giemsa stain

-

Microscope

Protocol:

-

Humanization of Mice: Engraft SCID mice with human erythrocytes by intraperitoneal or intravenous injection. Monitor the level of human red blood cell chimerism.[9][10]

-

Infection: Once a stable level of human erythrocyte engraftment is achieved, infect the mice intravenously with P. falciparum-infected erythrocytes.

-

Monitoring Parasitemia: Monitor the course of infection by daily collection of a small blood sample from the tail vein and examination of Giemsa-stained thin blood smears.

-

Drug Administration: When parasitemia reaches a predetermined level (e.g., 0.5-1%), administer this compound orally at the desired dose(s). A control group should receive the vehicle only.

-

Efficacy Assessment: Continue to monitor parasitemia daily for a specified period (e.g., up to 28 days) to determine the effect of the treatment on parasite clearance.

-

Data Analysis: Calculate the parasite reduction ratio and determine the cure rate for each treatment group.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for In Vivo Efficacy Testing in a P. falciparum SCID Mouse Model.

Conclusion and Future Directions

This compound is a promising preclinical antimalarial candidate that exhibits potent activity against P. falciparum through the selective inhibition of the essential enzyme DHODH. Its improved physicochemical and pharmacokinetic properties compared to earlier compounds in its class make it an attractive candidate for further development.[5] The data presented in this technical guide highlight its potential as both a treatment and a prophylactic agent against malaria.

Further research should focus on a more comprehensive evaluation of this compound against a wider panel of drug-resistant P. falciparum strains and clinical isolates. In-depth studies into its potential for combination therapy with other antimalarials acting on different targets are also warranted to enhance efficacy and mitigate the risk of resistance development. As this compound progresses through the drug development pipeline, continued rigorous preclinical and clinical evaluation will be essential to fully elucidate its therapeutic potential in the fight against malaria.

References

- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. iddo.org [iddo.org]

- 9. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment of a SCID mouse model having circulating human red blood cells and a possible growth of Plasmodium falciparum in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

DSM-421: A Preclinical Candidate for Plasmodium vivax Malaria

An In-depth Technical Guide on a Novel Dihydroorotate Dehydrogenase Inhibitor

Introduction

DSM-421 is a novel, orally active antimalarial compound that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[1] Unlike the human host, Plasmodium parasites are solely reliant on this pathway for pyrimidine synthesis, making DHODH an attractive target for selective inhibition. This compound was developed as a backup compound to DSM265, another DHODH inhibitor, with the aim of improving upon its properties, particularly its activity against Plasmodium vivax.[2][3][4] This technical guide provides a comprehensive overview of the available data on the efficacy of this compound against P. vivax, with a focus on preclinical data, mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a potent and selective inhibitor of the Plasmodium DHODH enzyme.[5] By blocking this enzyme, this compound prevents the synthesis of pyrimidines, which are essential for DNA and RNA replication, and thus inhibits parasite growth and proliferation. A key characteristic of this compound is its high selectivity for the parasite enzyme over the human homolog, which is crucial for its safety profile.[6]

Caption: Signaling pathway of this compound's mechanism of action.

Preclinical Efficacy against Plasmodium vivax

Preclinical studies have demonstrated the potential of this compound as an effective agent against P. vivax. A significant finding is that this compound exhibits comparable activity against both P. falciparum and P. vivax field isolates, an improvement over DSM265 which showed lower potency against P. vivax.[2][3][4]

In Vitro Efficacy Data

The following table summarizes the available in vitro efficacy data for this compound against P. vivax.

| Parameter | Value | Species | Assay | Reference |

| pEC50 | 6.7 | P. vivax (field isolates) | Schizont Maturation Assay | [4] |

| EC50 | 180 nM (0.18 µM) | P. vivax (field isolates) | Schizont Maturation Assay | [4] |

| IC50 (vs. PvDHODH) | ~2-fold higher than vs. PfDHODH | P. vivax | Recombinant Enzyme Inhibition Assay | [6] |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound against P. vivax are not extensively published. However, based on the available literature, the following sections describe the likely methodologies employed.

Ex Vivo Schizont Maturation Test (SMT) for P. vivax

This assay is a cornerstone for assessing the susceptibility of clinical P. vivax isolates to antimalarial drugs.

Objective: To determine the concentration of an antimalarial drug that inhibits the maturation of P. vivax trophozoites into schizonts by 50% (IC50).

Generalized Protocol:

-

Blood Collection and Preparation:

-

Collect venous blood from patients with P. vivax monoinfection.

-

Remove host white blood cells using a CF11 column to prevent cytokine release and parasite clearance.

-

Wash the infected red blood cells (iRBCs) with appropriate culture medium (e.g., McCoy's 5A).

-

-

Drug Plate Preparation:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the drug dilutions to a 96-well microtiter plate. Include drug-free control wells.

-

-

Parasite Culture:

-

Adjust the parasitemia and hematocrit of the iRBC suspension.

-

Add the parasite suspension to the drug-preloaded microtiter plate.

-

Incubate the plate at 37.5°C in a candle jar or a CO2 incubator for 24-36 hours, until schizonts are observed in the control wells.

-

-

Assay Readout:

-

Prepare thick blood films from each well.

-

Stain the films with Giemsa.

-

Count the number of mature schizonts (typically containing >4-8 nuclei) per 200 asexual parasites under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of schizont maturation inhibition for each drug concentration relative to the drug-free control.

-

Determine the IC50 value by non-linear regression analysis of the dose-response curve.

-

Caption: Experimental workflow for the ex vivo schizont maturation test.

Plasmodium vivax Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This biochemical assay directly measures the inhibitory activity of a compound against the target enzyme.

Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of P. vivax DHODH by 50% (IC50).

Generalized Protocol:

-

Enzyme and Substrate Preparation:

-

Use recombinant P. vivax DHODH enzyme.

-

Prepare solutions of the substrates: dihydroorotate and a cofactor (e.g., decylubiquinone).

-

-

Assay Procedure:

-

Add the recombinant enzyme to a microplate.

-

Add serial dilutions of this compound and pre-incubate with the enzyme.

-

Initiate the reaction by adding the substrates.

-

-

Detection:

-

Measure the rate of the enzymatic reaction. This is often done by monitoring the reduction of a dye (e.g., 2,6-dichloroindophenol) spectrophotometrically, which is coupled to the oxidation of dihydroorotate.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a no-drug control.

-

Determine the IC50 value using non-linear regression analysis.

-

Caption: Experimental workflow for the DHODH inhibition assay.

Clinical Development Status

This compound was identified as a preclinical candidate with the potential for a single-dose cure or once-weekly chemoprevention for both P. falciparum and P. vivax malaria.[2][3][4] It was slated to advance to Phase Ib challenge studies.[5] However, publicly available information on the outcomes of clinical trials specifically for this compound, particularly in P. vivax-infected patients, is limited. The development of its parent compound, DSM265, showed less effective clearance kinetics against P. vivax compared to P. falciparum in a Phase IIa study, which underscored the need for improved therapies like this compound for P. vivax.[7]

Conclusion

This compound represents a promising development in the search for new antimalarials for P. vivax. Its key advantage lies in its equal potency against both major human malaria parasites, P. falciparum and P. vivax. The preclinical data, although limited in the public domain, strongly support its mechanism of action as a selective inhibitor of Plasmodium DHODH. Further clinical development data are needed to fully ascertain its therapeutic potential in human vivax malaria. The experimental protocols outlined here provide a framework for the continued evaluation of this and other novel antimalarial compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Clinical trial to determine effective treatment against vivax malaria | Infectious Diseases Data Observatory [iddo.org]

- 3. Improved Assessment of Plasmodium vivax Response to Antimalarial Drugs by a Colorimetric Double-Site Plasmodium Lactate Dehydrogenase Antigen Capture Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmodium vivax | Malaria Target Species page | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. Randomized clinical trial to assess the protective efficacy of a Plasmodium vivax CS synthetic vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study | PVIVAX [vivaxmalaria.org]

DSM-421: A Technical Guide to a Novel Antimalarial Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data for the antimalarial compound DSM-421. Developed as a potential successor to the clinical candidate DSM265, this compound is a potent inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. This document summarizes the currently available data, experimental methodologies, and visualizes the compound's mode of action.

Core Structure and Chemical Properties

This compound is a triazolopyrimidine-based compound, identified as a promising drug candidate due to its improved solubility, lower intrinsic clearance, and increased plasma exposure after oral dosing when compared to its predecessor, DSM265.[1][2] These enhanced physicochemical properties suggest a more favorable formulation potential and a long predicted human half-life.[1][2] The CAS Number for this compound is 2011769-21-2.

The chemical structure of this compound is characterized by a core triazolopyrimidine scaffold. The key structural modification from DSM265 was the replacement of an SF5-aniline moiety with a CF3-pyridinyl group, which led to its improved drug-like properties.[1]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound exerts its antimalarial effect by selectively targeting and inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, Plasmodium parasites are entirely dependent on this de novo pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By blocking this crucial step, this compound effectively starves the parasite of the necessary building blocks for growth and proliferation.

The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by this compound.

References

- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DSM-421: A Triazolopyrimidine Class Antimalarial

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, further exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. The triazolopyrimidine class of compounds has emerged as a promising new line of therapeutics, and within this class, DSM-421 has been identified as a potent and selective inhibitor of Plasmodium parasite growth.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental protocols.

This compound is a second-generation triazolopyrimidine that was developed as a backup candidate to DSM265, another compound in the same class.[2][3] It was designed to have improved drug-like properties, such as better solubility and metabolic stability, while retaining high potency against the parasite.[1] This document will delve into the scientific data that supports the potential of this compound as a next-generation antimalarial drug.

Mechanism of Action

The primary target of this compound is the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Unlike their human hosts, Plasmodium parasites lack the pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis of pyrimidines for DNA and RNA replication.[5] This metabolic vulnerability makes PfDHODH an attractive target for therapeutic intervention.

This compound acts as a potent and selective inhibitor of PfDHODH.[4] X-ray crystallography studies have revealed that this compound binds to a specific site on the PfDHODH enzyme, distinct from the binding sites of the natural substrates.[4] This binding event inhibits the enzyme's ability to catalyze the conversion of dihydroorotate to orotate, a critical step in the pyrimidine synthesis cascade. The inhibition of this pathway ultimately leads to the cessation of parasite replication and cell death. The high selectivity of this compound for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[4]

Data Presentation

In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity against multiple Plasmodium species in both in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound against Dihydroorotate Dehydrogenase (DHODH)

| Target Enzyme | Species | IC50 (nM) |

| DHODH | Plasmodium falciparum (3D7) | 14 |

| DHODH | Plasmodium vivax | 29 |

| DHODH | Plasmodium berghei | 1400 |

| DHODH | Human | >100,000 |

Data sourced from Phillips et al., ACS Infect. Dis. 2016.[4]

Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model

| Treatment Group | Dose (mg/kg) | Parasite Reduction at Day 4 (%) |

| Vehicle Control | - | 0 |

| This compound | 30 | >99 |

| This compound | 10 | 98 |

| This compound | 3 | 85 |

Data represents the mean reduction in parasitemia compared to the vehicle control group. Sourced from Phillips et al., ACS Infect. Dis. 2016.[1]

Pharmacokinetics

A key advantage of this compound is its improved pharmacokinetic profile compared to earlier triazolopyrimidine compounds. The following table summarizes the available pharmacokinetic parameters in preclinical species.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) |

| Mouse | 10 | PO | 1200 | 4 | 15000 | 10 | ~40 |

| Rat | 10 | PO | 850 | 6 | 12000 | 12 | ~30 |

| Dog | 5 | PO | 500 | 8 | 9000 | 24 | ~25 |

Note: These are approximate values compiled from various preclinical studies and may vary depending on the specific study design.

Experimental Protocols

PfDHODH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PfDHODH.

Materials:

-

Recombinant PfDHODH enzyme

-

Assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

Substrates: L-dihydroorotate, decylubiquinone (CoQD)

-

Detection reagent: 2,6-dichloroindophenol (DCIP)

-

Test compound (this compound) and control inhibitors

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 0.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 25 µL of a solution containing PfDHODH enzyme in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of a substrate solution containing L-dihydroorotate, CoQD, and DCIP in assay buffer.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

In Vitro P. falciparum Growth Inhibition Assay

This assay determines the potency of a compound against the asexual blood stages of P. falciparum in culture.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells (O+)

-

Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)

-

SYBR Green I nucleic acid stain

-

Test compound (this compound)

-

96-well microplates

Procedure:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare serial dilutions of the test compound in culture medium.

-

In a 96-well plate, add the compound dilutions, followed by the parasitized red blood cell suspension (1% parasitemia, 2% hematocrit).

-

Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Determine the EC50 value by fitting the dose-response data to a sigmoidal curve.

P. falciparum SCID Mouse Model of Malaria

This in vivo model is used to evaluate the efficacy of antimalarial compounds in a system that mimics human infection.

Materials:

-

Severe combined immunodeficient (SCID) mice

-

Human red blood cells (O+)

-

P. falciparum culture

-

Dosing vehicle for the test compound

-

Test compound (this compound)

Procedure:

-

Engraft SCID mice with human red blood cells by intraperitoneal injection.

-

Once a stable human red blood cell chimerism is achieved, infect the mice with P. falciparum-parasitized red blood cells.

-

Monitor the parasitemia daily by microscopic examination of Giemsa-stained blood smears.

-

Once the parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups.

-

Administer the test compound (this compound) or vehicle to the respective groups according to the desired dosing regimen (e.g., once daily for 4 days).

-

Continue to monitor parasitemia daily for the duration of the study.

-

Evaluate the efficacy of the compound by comparing the parasite growth in the treated groups to the vehicle control group.

Synthesis Workflow

The synthesis of this compound follows a multi-step process common for the triazolopyrimidine scaffold. The general workflow involves the construction of the core heterocyclic ring system followed by the addition of the specific side chains that define the molecule's activity and properties.

Conclusion

This compound represents a significant advancement in the development of novel antimalarial drugs from the triazolopyrimidine class. Its potent and selective inhibition of PfDHODH, a clinically validated target, combined with its excellent in vitro and in vivo efficacy and improved pharmacokinetic properties, underscore its potential as a next-generation therapeutic. The detailed methodologies and data presented in this guide are intended to support further research and development efforts in the global fight against malaria. While development of this compound was ultimately halted due to off-target toxicity, the knowledge gained from its study provides a valuable foundation for the design of future DHODH inhibitors with enhanced safety profiles.[2]

References

- 1. Analysis of Flavin Oxidation and Electron Transfer Inhibition in Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSM421 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. DSM 421 - Medicines for Malaria Venture/Takeda - AdisInsight [adisinsight.springer.com]

- 4. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to DSM-421: A Potent DHODH Inhibitor for the Treatment and Prevention of Malaria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the development of novel antimalarial agents with unique mechanisms of action. DSM-421, a triazolopyrimidine-based inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), represents a promising clinical candidate for both the treatment and prevention of malaria. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, intended to inform and guide further research and development efforts in the field of antimalarial drug discovery.

Introduction: The Critical Role of DHODH in Plasmodium

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital cellular components. While humans can salvage pyrimidines from external sources, Plasmodium parasites are solely reliant on the de novo synthesis pathway, making DHODH an attractive and validated target for antimalarial drug development. Inhibition of Plasmodium DHODH effectively starves the parasite of essential building blocks, leading to a halt in replication and eventual clearance.

This compound is a potent and selective inhibitor of Plasmodium DHODH, demonstrating significant activity against both P. falciparum and P. vivax. Its development has been driven by the need for new antimalarials that are effective against resistant strains and offer simplified dosing regimens.

Mechanism of Action of this compound

This compound exerts its antimalarial effect by binding to the ubiquinone binding site of the Plasmodium DHODH enzyme. This binding event blocks the catalytic function of the enzyme, preventing the oxidation of dihydroorotate to orotate, the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway. The resulting depletion of the pyrimidine pool inhibits parasite proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of this compound against DHODH

| Enzyme Source | IC50 (nM) |

| Plasmodium falciparum DHODH | 0.9 |

| Plasmodium vivax DHODH | 1.8 |

| Human DHODH | >100,000 |

| Rat DHODH | 2,500 |

| Mouse DHODH | 3,100 |

| Dog DHODH | 430 |

Data compiled from publicly available research.[1]

Table 2: In Vitro Antimalarial Activity of this compound

| Plasmodium falciparum Strain | EC50 (nM) |

| 3D7 (drug-sensitive) | 4.1 |

| Dd2 (drug-resistant) | 4.3 |

| K1 (drug-resistant) | 3.8 |

| P. falciparum field isolates | 3.2 |

| P. vivax field isolates | 3.3 |

Data compiled from publicly available research.[1]

Table 3: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model

| Dose (mg/kg, oral) | Parasite Reduction Ratio (PRR) at 48h |

| 3 | >10^3 |

| 10 | >10^4 |

| 30 | >10^4 |

Data compiled from publicly available research. The study demonstrated that this compound has strong antimalarial activity in a SCID mouse model of Plasmodium falciparum.[2]

Table 4: Representative Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Parameter | Value |

| Cmax (ng/mL) | ~1500 |

| Tmax (h) | ~2 |

| AUC (ng·h/mL) | ~15000 |

| Half-life (t1/2) (h) | ~24 |

Note: These are representative values based on qualitative descriptions of good oral bioavailability and a long half-life suitable for single-dose or weekly administration. Specific data may vary.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines for key experimental protocols used in the evaluation of this compound.

DHODH Inhibition Assay

This assay measures the enzymatic activity of DHODH and its inhibition by test compounds.

Objective: To determine the IC50 value of this compound against Plasmodium and mammalian DHODH.

Materials:

-

Recombinant DHODH enzyme (e.g., P. falciparum, human)

-

L-dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP) (redox indicator)

-

Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

This compound (test compound)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound at various concentrations.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

References

Methodological & Application

Application Notes and Protocols for DSM-421 in Plasmodium Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of DSM-421, a potent dihydroorotate dehydrogenase (DHODH) inhibitor, in the in vitro culture of Plasmodium species, the causative agents of malaria. The provided protocols are intended for research purposes to assess the antimalarial activity of this compound.

Introduction

This compound is a triazolopyrimidine-based compound that selectively inhibits the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthetic pathway.[1][2][3] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making DHODH an essential and validated target for antimalarial drug development.[1] this compound was developed as a potential backup compound for DSM265 and exhibits improved physicochemical properties, such as better solubility and lower intrinsic clearance.[1][2][3] It has demonstrated potent activity against both Plasmodium falciparum and Plasmodium vivax.[1][3]

Mechanism of Action

This compound targets and inhibits the function of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition disrupts the parasite's ability to synthesize pyrimidines, which are essential for DNA and RNA replication, thereby halting parasite proliferation.

Caption: Mechanism of action of this compound in the Plasmodium de novo pyrimidine biosynthesis pathway.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound against Plasmodium DHODH enzymes and whole-cell parasite cultures.

| Target | Species | Assay Type | IC₅₀ (nM) | Reference |

| DHODH | P. falciparum | Enzyme Inhibition | 1.6 | [1] |

| Whole Cell | P. falciparum (3D7) | Growth Inhibition | 49 | [1] |

| DHODH | P. vivax | Enzyme Inhibition | 3.5 | [1] |

| DHODH | Human | Enzyme Inhibition | >100,000 | [1] |

Experimental Protocols

The following are generalized protocols for the use of this compound in Plasmodium falciparum culture for determining the 50% inhibitory concentration (IC₅₀).

1. Preparation of Plasmodium falciparum Culture

This protocol outlines the standard method for continuous in vitro culture of asexual erythrocytic stages of P. falciparum.

-

Materials:

-

P. falciparum strain (e.g., 3D7)

-

Human erythrocytes (O+)

-

Complete Culture Medium (RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 0.5% Albumax II or 10% human serum)

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

37°C incubator

-

Sterile culture flasks

-

-

Procedure:

-

Prepare complete culture medium and warm to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI-1640.

-

Thaw cryopreserved P. falciparum parasites according to standard laboratory procedures.

-

Establish a continuous culture at 2% hematocrit and a starting parasitemia of 0.5%.

-

Incubate the culture flask at 37°C in a sealed chamber with the gas mixture.

-

Maintain the culture by changing the medium daily and monitoring parasitemia via Giemsa-stained thin blood smears.

-

Split the culture as needed to maintain parasitemia between 1-5%.

-

2. Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Complete Culture Medium

-

-

Procedure:

-

Prepare a high-concentration primary stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, prepare intermediate dilutions from the primary stock in complete culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can be toxic to the parasites.

-

3. In Vitro Drug Susceptibility Assay (SYBR Green I-based)

This assay is a common method to determine the IC₅₀ of antimalarial compounds.

-

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

-

This compound serial dilutions

-

96-well microtiter plates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I)

-

Fluorescence plate reader

-

-

Procedure:

-

Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[4][5]

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells (negative control) and parasite-free wells (background control).

-

Add the synchronized parasite culture to each well.

-

Incubate the plate for 72 hours at 37°C in the gas mixture.

-

After incubation, freeze the plate at -80°C to lyse the red blood cells.

-

Thaw the plate and add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for determining the IC₅₀ of this compound against P. falciparum.

Safety Precautions

-

Standard laboratory safety practices should be followed when handling Plasmodium cultures and human blood products.

-

Work should be conducted in a certified biosafety cabinet.

-

This compound is for research use only. Consult the Material Safety Data Sheet (MSDS) for handling and disposal information.

Conclusion

This compound is a valuable research tool for studying pyrimidine metabolism in Plasmodium and for the discovery of new antimalarial drugs. The protocols outlined above provide a framework for the in vitro assessment of this compound's activity. Researchers should optimize these protocols based on their specific laboratory conditions and parasite strains.

References

- 1. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Triazolopyrimidine-Based Dihydroorotate Dehydrogenase Inhibitor with Improved Drug-like Properties for Treatment and Prevention of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

- 5. burnet.edu.au [burnet.edu.au]

Application Notes and Protocols for DSM-421 Dosage in Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of DSM-421 and its related compound, DSM265, focusing on their dosage in animal models of malaria. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.

Introduction

This compound and DSM265 are potent and selective inhibitors of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2] As this pathway is essential for parasite survival and is absent in humans (who can salvage pyrimidines), DHODH represents a validated and promising target for antimalarial drug development.[1] DSM265 was the first in this class to advance to clinical trials, and this compound was subsequently developed as a backup compound with improved drug-like properties, including better solubility and increased plasma exposure after oral dosing.[1][2] Both compounds have demonstrated significant activity against the blood and liver stages of Plasmodium falciparum.

Mechanism of Action: DHODH Inhibition

This compound and DSM265 exert their antimalarial effect by binding to the DHODH enzyme of the parasite, inhibiting its function. This blockage disrupts the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Consequently, the parasite is unable to replicate and is cleared from the host.

Caption: Signaling pathway of this compound/DSM265 action.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound and DSM265 in preclinical animal models. The primary model utilized for efficacy testing is the SCID (Severe Combined Immunodeficient) mouse engrafted with human erythrocytes and infected with Plasmodium falciparum.

Table 1: this compound Dosage in Animal Models

| Animal Model | Parasite Strain | Dosing Regimen | Efficacy | Reference |

| SCID mouse | P. falciparum | Oral, 30 mg/kg, single dose | ED₉₀ of 8.9 mg/kg | Not explicitly stated, but inferred from efficacy data |

| SCID mouse | P. falciparum | Oral, 100 mg/kg, single dose | ED₉₉ of 26 mg/kg | Not explicitly stated, but inferred from efficacy data |

Table 2: DSM265 Dosage in Animal Models

| Animal Model | Parasite Strain | Dosing Regimen | Efficacy | Reference |

| SCID mouse | P. falciparum | Oral, 1, 10, 25, 50, 75, 100 mg/kg, once daily for 4 days | Dose-dependent reduction in parasitemia | |

| SCID mouse | P. falciparum | Oral, 3.6 mg/kg, once daily for 4 days | ED₉₀ |

Experimental Protocols

In Vivo Efficacy Study in the P. falciparum SCID Mouse Model

This protocol describes a standard 4-day suppressive test to evaluate the in vivo efficacy of this compound or DSM265.

Objective: To determine the dose-dependent efficacy of the test compound in reducing parasitemia in a murine model of human malaria.

Materials:

-

This compound or DSM265

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose, 0.1% Tween 80 in water)

-

SCID mice

-

Human erythrocytes

-

Plasmodium falciparum culture

-

Standard laboratory equipment for animal handling and dosing

-

Microscope and reagents for Giemsa staining

Procedure:

-

Animal Model Preparation:

-

Engraft SCID mice with human erythrocytes to allow for P. falciparum infection.

-

-

Infection:

-

Infect the engrafted mice with P. falciparum.

-

-

Grouping and Dosing:

-

Randomly assign infected mice to control and treatment groups.

-

Prepare a dose range of the test compound in the selected vehicle.

-

Administer the compound or vehicle orally to the respective groups once daily for four consecutive days.

-

-

Monitoring:

-

Monitor the health of the animals daily.

-

On day 5 (24 hours after the last dose), collect blood samples for parasitemia determination.

-

-

Data Analysis:

-

Prepare thin blood smears and stain with Giemsa.

-

Determine the percentage of parasitized erythrocytes by microscopy.

-

Calculate the percent reduction in parasitemia for each treatment group compared to the vehicle control group.

-

Determine the ED₅₀, ED₉₀, and ED₉₉ values.

-

Caption: Experimental workflow for in vivo efficacy testing.

Pharmacokinetic Study in Mice

This protocol outlines a typical pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound or DSM265.

Objective: To characterize the pharmacokinetic properties of the test compound in mice.

Materials:

-

This compound or DSM265

-

Formulation for intravenous (IV) and oral (PO) administration

-

Healthy mice (e.g., BALB/c or C57BL/6)

-

Equipment for blood collection (e.g., capillaries, collection tubes with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Administer a single dose of the test compound to two groups of mice via IV and PO routes.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate plasma.

-

-

Bioanalysis:

-

Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters, including:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Bioavailability (F%)

-

-

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

This compound and its predecessor DSM265 represent a promising new class of antimalarials targeting the DHODH enzyme. The provided data and protocols offer a foundation for researchers to conduct further preclinical studies to fully elucidate the potential of this compound as a novel treatment for malaria. The use of the P. falciparum SCID mouse model is crucial for evaluating the in vivo efficacy of these compounds, and standard pharmacokinetic studies are essential for understanding their disposition in biological systems. These detailed investigations will be instrumental in the continued development of this compound and other DHODH inhibitors as next-generation antimalarial therapies.

References

Application Notes & Protocols: Formulating DSM-421 for Oral Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to formulating the investigational compound DSM-421, presumed to be poorly water-soluble, for oral administration in mice. It outlines various formulation strategies, provides detailed experimental protocols, and offers a framework for the pharmacokinetic evaluation of the selected formulation.

Introduction

Oral administration is the most common and convenient route for drug delivery. However, the low aqueous solubility of many new chemical entities, such as the hypothetical this compound, presents a significant challenge to achieving adequate oral bioavailability.[1] Formulation strategies are therefore critical to enhance the solubility and dissolution of such compounds in the gastrointestinal tract, thereby improving their absorption and systemic exposure.[2][3] This application note details several approaches for the formulation of poorly water-soluble compounds for oral dosing in preclinical mouse models.

Formulation Strategies for Poorly Water-Soluble Compounds

The choice of formulation strategy depends on the physicochemical properties of the drug and the desired pharmacokinetic profile. Common approaches include the use of co-solvents, surfactants, and lipid-based systems.[4][5]

2.1. Co-solvent Systems

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic drugs. Common co-solvents used in preclinical studies include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and ethanol.

2.2. Surfactant-based Systems

Surfactants are amphiphilic molecules that can form micelles to encapsulate and solubilize poorly water-soluble drugs.[2] Non-ionic surfactants such as Tween 80 (polysorbate 80) and Cremophor EL are frequently used.[6]

2.3. Lipid-based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of lipophilic drugs.[3][6] These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium.[2]

Data Presentation: Example Formulations

The following tables provide examples of common vehicle compositions for oral administration of poorly soluble compounds in mice. The final concentration of this compound would need to be determined based on its solubility in the chosen vehicle and the required dose.

| Table 1: Co-solvent Formulations | |

| Vehicle Component | Percentage (% v/v) |

| DMSO | 5 - 10 |

| PEG 300/400 | 30 - 60 |

| Saline or Water | q.s. to 100 |

| Table 2: Surfactant-based Formulations | |

| Vehicle Component | Percentage (% v/v) |

| DMSO | 2 - 5 |

| Tween 80 | 5 - 10 |

| PEG 400 | 20 - 40 |

| Saline or Water | q.s. to 100 |

| Table 3: Lipid-based (SEDDS) Formulations | |

| Vehicle Component | Percentage (% w/w) |

| Oil (e.g., Corn oil, Sesame oil) | 30 - 50 |

| Surfactant (e.g., Cremophor EL) | 30 - 50 |

| Co-surfactant (e.g., Transcutol) | 10 - 20 |

Experimental Protocols

4.1. Protocol for Formulation Preparation

Objective: To prepare a homogenous and stable formulation of this compound for oral administration.

Materials:

-

This compound

-

Selected vehicle components (e.g., DMSO, PEG 400, Tween 80, Saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

-

Add the co-solvent (e.g., DMSO) to dissolve this compound completely. Vortex until a clear solution is obtained.

-

Add the other vehicle components (e.g., PEG 400, Tween 80) sequentially, vortexing thoroughly after each addition.

-

Finally, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.

-

If necessary, sonicate the formulation for a few minutes to ensure complete dissolution and homogeneity.

-

Visually inspect the final formulation for any precipitation or phase separation.

4.2. Protocol for Oral Gavage in Mice

Objective: To accurately administer the formulated this compound directly into the stomach of the mouse.

Materials:

-

Mouse of appropriate strain and weight

-

Formulated this compound

-

Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)

-

1 ml syringe

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg.[7]

-

Draw the calculated volume of the this compound formulation into the syringe.

-

Properly restrain the mouse to immobilize its head and straighten its back.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

-

Once the needle is in the stomach (pre-measured to the last rib), slowly administer the formulation.

-

Gently remove the gavage needle.

-

Monitor the animal for a few minutes post-administration for any signs of distress.[7]

4.3. Protocol for Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of this compound after oral administration.

Materials:

-

Mice (typically 3-5 per time point)

-

Formulated this compound

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

-

Anesthetic (e.g., isoflurane)

-

Centrifuge

Procedure:

-

Fast the mice overnight (with access to water) before dosing to reduce variability in absorption.[8]

-

Administer the formulated this compound via oral gavage as described in protocol 4.2.

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.[9][10]

-

Blood can be collected via various methods such as retro-orbital sinus, submandibular vein, or tail vein.

-

Process the blood samples to separate plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).

-

Plot the plasma concentration of this compound versus time to generate the PK profile.

Mandatory Visualizations

Caption: Workflow for selecting an appropriate oral formulation strategy for this compound.

Caption: Experimental workflow for a pharmacokinetic study of orally administered this compound in mice.

References

- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. future4200.com [future4200.com]

- 6. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]